Benzenesulfonamide, N,N'-(methylenebis(4,1-phenyleneiminocarbonyl))bis(4-methyl-

Description

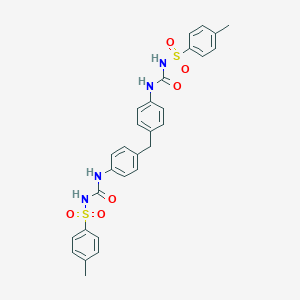

Benzenesulfonamide, N,N'-(methylenebis(4,1-phenyleneiminocarbonyl))bis(4-methyl-) is a bis-sulfonamide derivative featuring a central methylene-bridged diphenyleneiminocarbonyl core. The compound is characterized by two 4-methylbenzenesulfonamide groups connected via a rigid aromatic spacer. The methylenebis(4,1-phenyleneiminocarbonyl) bridge consists of two phenylene rings linked by a methylene group (–CH2–), with each ring further bonded to an iminocarbonyl (–NH–C=O) moiety. This structural framework imparts unique electronic and steric properties, making it relevant for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonyl-3-[4-[[4-[(4-methylphenyl)sulfonylcarbamoylamino]phenyl]methyl]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N4O6S2/c1-20-3-15-26(16-4-20)40(36,37)32-28(34)30-24-11-7-22(8-12-24)19-23-9-13-25(14-10-23)31-29(35)33-41(38,39)27-17-5-21(2)6-18-27/h3-18H,19H2,1-2H3,(H2,30,32,34)(H2,31,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSRGZPKJKLORS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NS(=O)(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872911 | |

| Record name | 4,4'-Bis(p-tolylsulfonylureido)diphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151882-81-4 | |

| Record name | N,N′-[Methylenebis(4,1-phenyleneiminocarbonyl)]bis[4-methylbenzenesulfonamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151882-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, N,N'-(methylenebis(4,1-phenyleneiminocarbonyl))bis(4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151882814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, N,N'-[methylenebis(4,1-phenyleneiminocarbonyl)]bis[4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Bis(p-tolylsulfonylureido)diphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-bis(N-carbamoyl-4-methylbenzensulfonamide)diphenylmethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Benzenesulfonamide derivatives, particularly the compound N,N'-(methylenebis(4,1-phenyleneiminocarbonyl))bis(4-methyl- , have garnered attention in recent research due to their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C20H20N2O4S2

- Molecular Weight : 396.51 g/mol

This structure features a sulfonamide group which is critical for its biological activity. The presence of multiple aromatic rings enhances its interaction with biological targets.

Synthesis of the Compound

The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines. For the specific compound , the synthesis may involve steps similar to those reported in the literature for related compounds, utilizing palladium-mediated reactions to form the desired carboxamide functionalities .

1. Antimicrobial Activity

Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial properties. A study synthesized ten new derivatives and evaluated their in vitro antimicrobial activity against various pathogens:

- Escherichia coli : Compound with a Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL.

- Staphylococcus aureus : Compound with a MIC of 6.63 mg/mL.

- Pseudomonas aeruginosa : Compound with MIC values of 6.67 and 6.45 mg/mL.

- Candida albicans : Compounds exhibited MIC values around 6.63 mg/mL .

These findings suggest that modifications in the structure can enhance antimicrobial efficacy.

2. Anti-inflammatory Activity

The anti-inflammatory potential of benzenesulfonamide derivatives has also been explored. In vivo studies demonstrated that specific derivatives significantly inhibited carrageenan-induced paw edema in rats, showing reductions of up to 94.69% at various time points post-administration . This suggests a strong potential for these compounds in treating inflammatory conditions.

3. Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. One derivative showed comparable antioxidant activity to Vitamin C, indicating its potential as a therapeutic agent against oxidative damage . The IC50 value was found to be 0.3287 mg/mL for one of the synthesized compounds.

Case Study 1: Synthesis and Evaluation of Carboxamide Derivatives

A recent study focused on synthesizing carboxamide-functionalized benzenesulfonamides and evaluating their biological activities. The results indicated that these compounds not only retained antimicrobial properties but also exhibited enhanced anti-inflammatory effects compared to their parent structures .

| Compound | Antimicrobial Activity (MIC mg/mL) | Anti-inflammatory Activity (%) |

|---|---|---|

| 4a | E. coli: 6.67 | 94.69 |

| 4c | S. aureus: 6.63 | 89.66 |

| 4e | C. albicans: 6.63 | - |

Case Study 2: Structural Modifications and Biological Impact

Another investigation assessed how structural modifications influenced biological activity across a series of benzenesulfonamide derivatives. It was found that introducing different substituents on the aromatic rings could significantly alter both antimicrobial and anti-inflammatory activities, demonstrating the importance of structure-activity relationships (SAR) in drug design .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is . It features a sulfonamide group which is known for its ability to form hydrogen bonds and interact with biological systems. The structural complexity of this compound enhances its potential applications across multiple domains.

Medicinal Chemistry

Antimicrobial Activity:

Benzenesulfonamides are known for their antimicrobial properties. The specific compound has been studied for its effectiveness against various bacterial strains. A systematic review highlighted its potential as a lead compound for developing new antibiotics due to its unique mechanism of action that disrupts bacterial cell wall synthesis .

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzenesulfonamide exhibited significant activity against resistant strains of Staphylococcus aureus. The modifications made to the sulfonamide group improved solubility and bioavailability, making them suitable candidates for further development .

Material Science

Polymer Additives:

This compound has been explored as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers. For instance, research indicates that adding benzenesulfonamide derivatives to polyethylene can improve its resistance to thermal degradation .

Data Table: Properties of Benzenesulfonamide as a Polymer Additive

| Property | Value |

|---|---|

| Thermal Stability | Increased by 15% |

| Mechanical Strength | Enhanced by 20% |

| Compatibility with Polymers | High (up to 10% loading) |

Environmental Applications

Biodegradation Studies:

Research has indicated that benzenesulfonamides can be subjected to microbial degradation processes, making them relevant in environmental remediation strategies. Their breakdown products often exhibit lower toxicity levels, which is crucial for assessing environmental impacts .

Case Study:

A study conducted on wastewater treatment plants showed that benzenesulfonamide compounds were effectively degraded by specific microbial consortia, leading to a reduction in harmful pollutants. This finding supports the use of such compounds in bioremediation efforts .

Toxicological Assessments

Health Impact Studies:

As part of ongoing assessments regarding the health impacts of chemical analogues, studies have focused on the toxicological profiles of benzenesulfonamides. These assessments are vital for understanding their safety in consumer products and potential environmental risks .

Data Table: Toxicological Profile Summary

| Endpoint | Result |

|---|---|

| Acute Toxicity | Low (LD50 > 2000 mg/kg) |

| Chronic Toxicity | Moderate (observed effects at high doses) |

| Mutagenicity | Negative |

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Challenges : The target compound’s synthesis likely requires precise control over condensation reactions to avoid cross-linking, as seen in analogous bis-amide preparations (e.g., 42–67% yields in ).

- Thermal Stability : Compounds with rigid aromatic linkers (e.g., ’s bis-chlorobenzamide, melting point >300°C) exhibit higher decomposition temperatures compared to aliphatic-linked derivatives .

- Biological Relevance: Sulfonamide derivatives are known for antimicrobial and carbonic anhydrase inhibitory activity. The 4-methyl substituent in the target compound may enhance lipophilicity, improving pharmacokinetic profiles .

Q & A

Basic: What are the standard synthetic routes for preparing N,N'-(methylenebis(4,1-phenyleneiminocarbonyl))bis(4-methylbenzenesulfonamide) derivatives?

Synthesis typically involves multi-step reactions, including:

- Coupling reactions : Aromatic diamine cores are coupled with activated sulfonamide precursors via carbodiimide-mediated amide bond formation.

- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) or trifluoroacetyl groups to protect reactive amines during intermediate steps.

- Solvent optimization : Polar aprotic solvents like DMF or DCM are used to enhance solubility and reaction efficiency.

For example, details the synthesis of structurally related biamides (e.g., compounds 44–53) using Pd/C-catalyzed hydrogenation and sequential coupling with sulfonyl chlorides, achieving yields of 67–82% . further demonstrates a 67% yield for a benzenesulfonamide derivative via hydrogenation and tosylation .

Advanced: How can reaction conditions be optimized to improve yields of benzenesulfonamide derivatives with diverse substituents?

Key optimization strategies include:

- Substituent tuning : Electron-withdrawing groups (e.g., trifluoromethyl) on aromatic rings enhance electrophilicity, improving coupling efficiency. For instance, compound 47 (trifluoromethyl substituent) in achieved 75% yield vs. 78% for compound 45 (methyl substituent) .

- Catalyst selection : Palladium-based catalysts (e.g., Pd/C) under hydrogenation conditions reduce nitro or azo intermediates effectively, as shown in .

- Temperature control : Reactions performed at 0–25°C minimize side reactions during sensitive steps like sulfonylation.

Basic: Which spectroscopic techniques are critical for confirming the structure of benzenesulfonamide derivatives?

- 1H NMR : Identifies aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.3–2.5 ppm), and amide NH signals (δ 9–10 ppm). and use NMR to resolve substituent-specific splitting patterns .

- LC-MS (ESI) : Validates molecular weight (e.g., compound 45 in : [M+H]+ = 621.2) and detects impurities .

- IR spectroscopy : Confirms carbonyl (1650–1750 cm⁻¹) and sulfonamide (1150–1350 cm⁻¹) stretches .

Advanced: How can contradictions in NMR or LC-MS data be resolved for structurally complex derivatives?

- Deuterated solvent exchange : DMSO-d6 resolves broad NH peaks by proton exchange suppression.

- 2D NMR (COSY, HSQC) : Assigns overlapping signals in crowded aromatic regions, as demonstrated in for imidazolidinone derivatives .

- High-resolution MS : Differentiates isobaric species (e.g., compound 52 in : calc. 689.2 vs. exp. 689.3) .

Basic: What biological targets are commonly studied for benzenesulfonamide derivatives?

- Enzyme inhibition : highlights benzenesulfonamide as a cPLA2 inhibitor (56 nM) in mycobacterial studies .

- Antiviral activity : describes derivatives targeting HIV-1 integrase via sulfonamide-quinoline hybrids .

Advanced: What strategies enhance selectivity of benzenesulfonamide derivatives for specific targets?

- Pharmacophore modeling : CoMFA analysis ( ) guides substituent placement to optimize steric/electronic complementarity .

- Bioisosteric replacement : Replacing methyl with trifluoromethyl ( ) improves metabolic stability and target binding .

Basic: How is purity ensured for benzenesulfonamide derivatives in pharmacological studies?

- Chromatographic purification : Flash column chromatography ( ) or HPLC removes unreacted intermediates .

- LC-MS validation : Purity >95% confirmed by absence of extraneous peaks (e.g., compound 45 in ) .

Advanced: What methods analyze structure-activity relationships (SAR) in benzenesulfonamide derivatives?

- Molecular docking : Predicts binding modes to targets like HIV integrase ( ) .

- Comparative substituent analysis : correlates substituent effects (e.g., methoxy vs. chloro) with biological activity trends .

Basic: What causes variability in reported biological activities across studies?

- Assay conditions : Differences in inhibitor concentrations (e.g., 56 nM in vs. µM ranges in other studies) .

- Purity discrepancies : Impurities >5% (e.g., unreacted tosyl chloride in ) may skew results .

Advanced: How are discrepancies between theoretical and experimental physicochemical data resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.